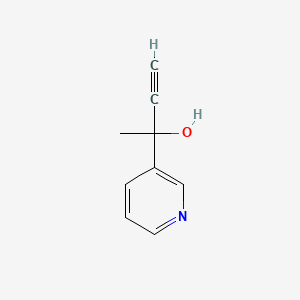

2-(pyridin-3-yl)but-3-yn-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Pyridin-3-yl)but-3-yn-2-ol is an organic compound that features a pyridine ring attached to a butynol moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-3-yl)but-3-yn-2-ol typically involves the palladium-catalyzed Sonogashira cross-coupling reaction between an aryl halide and an alkyne . The reaction mixture is stirred at 85°C for several hours under a nitrogen atmosphere to yield the desired product .

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

2-(Pyridin-3-yl)but-3-yn-2-ol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives such as ketones, alkenes, and substituted pyridine compounds .

Applications De Recherche Scientifique

Medicinal Chemistry

Kinase Inhibition

One of the most significant applications of 2-(Pyridin-3-yl)but-3-yn-2-ol is its role as a kinase inhibitor. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their inhibition can be beneficial in treating diseases such as cancer and inflammation. Research has shown that this compound can effectively bind to specific kinase targets, influencing their activity and potentially leading to therapeutic effects .

Antiviral Activity

Studies have indicated that compounds related to this compound exhibit antiviral properties, particularly against HIV. The structural characteristics of these compounds allow them to interact with viral proteins, inhibiting their function and thereby reducing viral replication .

The structural features of this compound may also open avenues for applications in materials science. Its ability to form complexes with metals could lead to the development of new materials with unique properties, such as enhanced electrical conductivity or catalytic activity .

Case Study 1: Kinase Interaction Studies

Research involving interaction studies has demonstrated that this compound binds effectively to various kinase targets. Techniques such as X-ray crystallography and molecular docking simulations have been employed to elucidate the binding mechanisms and optimize the compound's efficacy .

Case Study 2: Antiviral Efficacy

In a study assessing the antiviral properties of pyridine derivatives, this compound was found to exhibit significant anti-HIV activity with an effective concentration (EC50) below 1 μM. This highlights its potential as a lead compound for developing new antiviral therapies .

Mécanisme D'action

The mechanism of action of 2-(pyridin-3-yl)but-3-yn-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methyl-4-(pyridin-3-yl)but-3-yn-2-ol: Similar in structure but with a methyl group at the second position.

Pyrazine-substituted but-3-yn-2-ols: These compounds have a pyrazine ring instead of a pyridine ring.

Uniqueness

2-(Pyridin-3-yl)but-3-yn-2-ol is unique due to its specific combination of a pyridine ring and a butynol moiety, which imparts distinct chemical and biological properties.

Activité Biologique

2-(pyridin-3-yl)but-3-yn-2-ol is a compound of interest due to its potential biological activities, particularly as a kinase inhibitor and in anti-inflammatory applications. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.

This compound belongs to the class of alkynyl alcohols. Its structure features a pyridine ring, which is known for its biological significance, particularly in medicinal chemistry.

Kinase Inhibition

Research has demonstrated that this compound exhibits significant inhibitory effects on various kinases involved in inflammatory pathways. Specifically, it has been shown to inhibit the NIK (NF-kB-inducing kinase), which plays a crucial role in the activation of the NF-kB signaling pathway associated with inflammation and immune responses. This inhibition can potentially lead to therapeutic applications in treating inflammatory diseases .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies indicated that it can reduce the expression of pro-inflammatory cytokines. For example, compounds similar to this compound have been shown to downregulate TNF-alpha and IL-6 levels in cell cultures, suggesting a potential for treating conditions characterized by chronic inflammation .

Data Tables

| Activity | Effect | Reference |

|---|---|---|

| NIK Inhibition | Significant reduction | |

| TNF-alpha Downregulation | Reduced expression | |

| IL-6 Downregulation | Reduced expression |

Case Studies

- Inflammatory Disorders : A study involving animal models of arthritis showed that administration of this compound led to decreased swelling and pain, correlating with reduced levels of inflammatory markers in serum samples .

- Cancer Research : In cancer studies, derivatives of this compound demonstrated cytotoxic effects against various cancer cell lines. For instance, related compounds were tested against colorectal cancer cells, revealing promising IC50 values that suggest potential as anticancer agents .

Pharmacokinetics and Safety

Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics when administered orally. It demonstrated an oral bioavailability of approximately 31.8% and a clearance rate of 82.7 mL/h/kg in animal models . Toxicity assessments showed no significant adverse effects at doses up to 2000 mg/kg, indicating a good safety profile for further development .

Propriétés

IUPAC Name |

2-pyridin-3-ylbut-3-yn-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-3-9(2,11)8-5-4-6-10-7-8/h1,4-7,11H,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHZFQZVLPIWSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)(C1=CN=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.